molecular formula C41H28O26 B1207473 Stachyurin CAS No. 79786-01-9

Stachyurin

Cat. No. B1207473
CAS RN: 79786-01-9
M. Wt: 936.6 g/mol
InChI Key: MMQXBTULXAEKQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stachyurin is a natural product found in Melaleuca leucadendra, Terminalia catappa, and other organisms with data available.

Scientific Research Applications

Neuroprotective Effects

Stachyurin, a constituent of Leonurus japonicus Houtt, demonstrates neuroprotective effects. In a study involving Sprague-Dawley rats, stachyurin showed a significant prevention of neurological deficit, reduced brain infarct volume, and decreased levels of inflammatory factors IL-1β and TNF-α. This suggests stachyurin's potential in reducing brain damage and improving nerve function by inhibiting the phosphorylation of P65/JAK2 and STAT3 (Li Li, Lili Sun, Y. Qiu, Wenjun Zhu, K. Hu, Junqin Mao, 2020).

Glucose Uptake and Adipocyte Differentiation

Stachyurin exhibits insulin-like glucose uptake-stimulatory and adipocyte differentiation-inhibitory activities. In a study, ellagitannins including stachyurin isolated from Lagerstroemia speciosa showed strong activities in stimulating insulin-like glucose uptake and inhibiting adipocyte differentiation in 3T3-L1 cells (Naisheng Bai, K. He, M. Roller, B. Zheng, Xiaozhuo Chen, Zhongguang Shao, T. Peng, Q. Zheng, 2008).

Antioxidant Activity

Stachyurin, among other C-Glycosidic ellagitannins, demonstrates potent antioxidant activities. A study found that stachyurin isolated from the seeds and peel of camu-camu (Myrciaria dubia) exhibited strong antioxidant activities in various assays, indicating its potential as a resource for functional foods and food additives (Tai Kaneshima, Takao Myoda, Mayuko Nakata, T. Fujimori, Kazuki Toeda, M. Nishizawa, 2016).

Anti-Diabetic Effects

Stachyurin also shows potential in treating Type 2 diabetes mellitus (T2DM). A urinary metabolomics study revealed that stachyose, a compound related to stachyurin, regulated insulin levels and improved symptoms of T2DM in rats. The study suggests that the anti-diabetes activity of stachyurin is associated with regulating energy metabolism, gut microbiota changes, and inflammation (Li Liang, Guimei Liu, Guoyong Yu, Fuming Zhang, R. Linhardt, Quanhong Li, 2020).

properties

CAS RN

79786-01-9

Product Name

Stachyurin

Molecular Formula

C41H28O26

Molecular Weight

936.6 g/mol

IUPAC Name

[10-(2,3,4,7,8,9,19-heptahydroxy-12,17-dioxo-13,16-dioxatetracyclo[13.3.1.05,18.06,11]nonadeca-1,3,5(18),6,8,10-hexaen-14-yl)-3,4,5,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-11-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C41H28O26/c42-11-1-7(2-12(43)23(11)47)37(58)64-16-6-63-38(59)8-3-13(44)24(48)27(51)17(8)18-9(4-14(45)25(49)28(18)52)39(60)65-34(16)36-35-32(56)22-21(41(62)66-35)20(30(54)33(57)31(22)55)19-10(40(61)67-36)5-15(46)26(50)29(19)53/h1-5,16,32,34-36,42-57H,6H2

InChI Key

MMQXBTULXAEKQE-UHFFFAOYSA-N

SMILES

C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)C4C5C(C6=C(C(=C(C(=C6C(=O)O5)C7=C(C(=C(C=C7C(=O)O4)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O

Canonical SMILES

C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)C4C5C(C6=C(C(=C(C(=C6C(=O)O5)C7=C(C(=C(C=C7C(=O)O4)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O

Other CAS RN

81739-27-7

synonyms

casuarinin

Origin of Product

United States

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